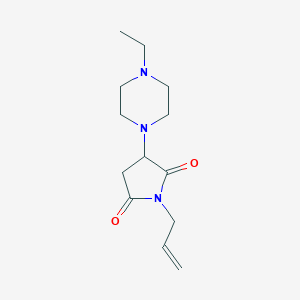

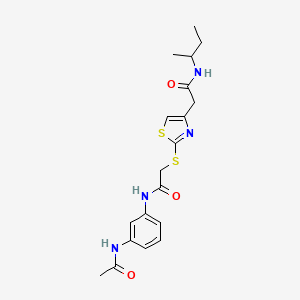

![molecular formula C9H13Cl2N3 B2637005 (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride CAS No. 1357354-71-2](/img/structure/B2637005.png)

(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride, also known as IPEDA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of imidazopyridine derivatives and has been found to have a wide range of biochemical and physiological effects. In

Applications De Recherche Scientifique

DNA Binding and Cytotoxicity Studies

Imidazo[1,2-a]pyridine derivatives have shown promising DNA binding properties and cytotoxicity against cancer cell lines. Studies reveal that Cu(II) complexes of tridentate ligands based on imidazo[1,2-a]pyridine frameworks demonstrate strong DNA binding affinity and induce minor structural changes in DNA. These complexes also exhibit notable cytotoxicity towards different cancer cell lines, with IC50 values ranging between 37 and 156 μM, suggesting their potential in cancer therapy (Kumar et al., 2012).

Regiospecific Synthesis

The regiospecific synthesis of imidazo[1,2-a]pyridines and related structures is crucial for exploring their diverse biological activities. Techniques have been developed to achieve regiospecificity in yields ranging from 35-92%, showcasing the synthetic versatility of these compounds for further pharmacological exploration (Katritzky, Xu, & Tu, 2003).

Electrochemical Synthesis

Innovative electrochemical methods have been employed for the synthesis of acyl-functionalized imidazo[1,5-a]pyridines, demonstrating the efficiency of electrochemical reactions in generating pharmacologically relevant moieties in a single step. This approach underscores the potential for rapid synthesis of complex imidazo[1,2-a]pyridine derivatives (Wang et al., 2022).

Synthetic Routes and Chemical Probes

Imidazo[1,2-a]pyridine derivatives have been synthesized as potential probes for studying peripheral benzodiazepine receptors using SPECT imaging. This application highlights the compound's significance in neurology and diagnostic imaging, demonstrating its utility beyond traditional pharmacological contexts (Katsifis et al., 2000).

Magnetic and Structural Properties

Research into the structural and magnetic properties of hydrochloride crystals based on imidazo[1,2-a]pyridine derivatives has provided insights into their electronic and magnetic behaviors. These studies contribute to the understanding of the material sciences aspects of these compounds, potentially leading to novel applications (Yong, Zhang, & She, 2013).

Propriétés

IUPAC Name |

(1R)-1-imidazo[1,2-a]pyridin-3-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-11-9-4-2-3-5-12(8)9;;/h2-7H,10H2,1H3;2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHXQIUZVUXLMV-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C2N1C=CC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN=C2N1C=CC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene](/img/structure/B2636925.png)

![2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2636929.png)

![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B2636933.png)

![Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2636935.png)

![3-(2-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2636940.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2636943.png)

![1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine](/img/structure/B2636945.png)